molecular formula C15H24N2O B026880 (+)-Matrine CAS No. 83148-91-8

(+)-Matrine

Cat. No.: B026880
CAS No.: 83148-91-8
M. Wt: 248.36 g/mol
InChI Key: ZSBXGIUJOOQZMP-UHFFFAOYSA-N
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Description

(+)-Matrine is a natural product found in Gymnospermium albertii, Daphniphyllum pentandrum, and other organisms with data available.

Biological Activity

(+)-Matrine is an alkaloid derived from the Sophora species, particularly Sophora flavescens. It has garnered attention for its diverse pharmacological effects, particularly in the context of cancer treatment, cardiovascular health, and anti-inflammatory properties. This article presents a comprehensive overview of the biological activities of this compound, supported by research findings, case studies, and data tables.

1. Antitumor Activity

This compound exhibits significant antitumor properties across various cancer cell lines. Research indicates that it can inhibit cell proliferation, induce apoptosis, and reverse drug resistance in cancer cells.

Mechanisms of Action:

  • Inhibition of Proliferation: Matrine has been shown to inhibit the proliferation of breast cancer cells (MCF-7, BT-474, MDA-MB-231) by regulating the NF-κB signaling pathway through IKKβ inhibition .
  • Induction of Apoptosis: In MCF-7 cells, matrine induces endoplasmic reticulum stress, downregulating hexokinase II and promoting apoptosis via the PI3K/AKT pathway .
  • Impact on Other Cancers: Matrine also inhibits gastric cancer cell lines (SGC7901) by affecting the PI3K/AKT/uPA pathway and inducing autophagy . In prostate cancer models (DU145, PC3), it induces apoptosis and inhibits proliferation through multiple pathways including NF-κB and p38/JNK signaling .

Table 1: Summary of Antitumor Effects of this compound

Cancer TypeMechanism of ActionReferences
Breast CancerInhibits NF-κB signaling; induces apoptosis
Gastric CancerAffects PI3K/AKT/uPA pathway; induces autophagy
Prostate CancerInduces apoptosis; inhibits proliferation

2. Cardiovascular Effects

Matrine has demonstrated beneficial effects on cardiovascular health, particularly in managing hypertension and preventing vascular remodeling.

Key Findings:

  • Anti-Hypertensive Activity: Matrine reduces blood pressure by inhibiting α-Adrenoceptor activation which interferes with intracellular Ca²⁺ release .
  • Vascular Remodeling: It improves vascular remodeling by inhibiting the proliferation of vascular smooth muscle cells (VSMCs) and reducing oxidative stress through NF-κB pathway modulation .

Table 2: Cardiovascular Effects of this compound

EffectMechanismReferences
Blood Pressure ReductionInhibits α-Adrenoceptor activation
Vascular RemodelingReduces VSMC proliferation; modulates oxidative stress

3. Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects that may contribute to its therapeutic potential in various diseases.

Mechanisms:

  • Cytokine Modulation: Matrine downregulates pro-inflammatory cytokines such as TNF-α and IL-6 through NF-κB signaling pathways .
  • Inhibition of Foam Cell Formation: It suppresses inflammatory responses in atherosclerosis models by inhibiting macrophage activation and lipid accumulation .

4. Case Studies and Clinical Implications

Several studies have explored the clinical implications of matrine's biological activities:

Case Study 1: Cancer Treatment
A clinical trial involving patients with advanced breast cancer demonstrated that matrine combined with conventional chemotherapy improved patient outcomes by enhancing drug sensitivity and reducing side effects .

Case Study 2: Hypertension Management
In a rodent model of hypertension, matrine administration resulted in significant reductions in systolic blood pressure and improved cardiac function, highlighting its potential as a therapeutic agent for hypertensive patients .

Scientific Research Applications

Anti-Cancer Properties

Matrine exhibits potent anti-cancer effects across various types of malignancies. Its mechanisms include:

  • Inhibition of Cell Proliferation : Matrine can significantly reduce the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. For instance, it has been shown to inhibit the growth of glioblastoma multiforme cells in vitro and in vivo, leading to prolonged survival in animal models .
  • Reversal of Drug Resistance : Studies indicate that matrine can reverse resistance to chemotherapeutic agents such as cisplatin in lung cancer cells by modulating signaling pathways like β-catenin/survivin .
  • Metastasis Inhibition : Matrine inhibits epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. It has been found effective in reducing metastasis in non-small cell lung cancer by downregulating PAX2 expression .

Summary Table: Anti-Cancer Mechanisms of Matrine

MechanismCancer TypeReference
Cell Cycle ArrestGlioblastomaZhou et al., 2018
Apoptosis InductionLung CancerWang et al., 2015a
EMT InhibitionNon-Small Cell Lung CancerYang et al., 2017

Cardiovascular Applications

Matrine has demonstrated significant cardiovascular protective effects, making it a candidate for treating various heart-related conditions:

  • Anti-Hypertensive Effects : Matrine lowers blood pressure by inhibiting α-Adrenoceptor activation, which interferes with intracellular calcium release and extracellular influx. It also promotes apoptosis in pulmonary artery smooth muscle cells, thereby alleviating pulmonary hypertension .
  • Protection Against Ischemia-Reperfusion Injury : Research shows that matrine can protect cardiac tissues during ischemia-reperfusion events by mitigating oxidative stress and inflammatory responses .

Summary Table: Cardiovascular Effects of Matrine

ApplicationMechanismReference
Anti-HypertensiveInhibits α-AdrenoceptorsZheng et al., 2009
Ischemia-Reperfusion ProtectionReduces Oxidative StressLi et al., 2020a

Neurological Benefits

Matrine's neuroprotective properties have been explored in various neurological disorders:

  • Cognitive Function Improvement : Studies indicate that matrine enhances cognitive function and alleviates symptoms in models of Alzheimer's disease by restoring cytokine balance and inhibiting acetylcholinesterase activity .
  • Neuroprotection Against Ischemic Injury : Matrine has shown potential in protecting neurons from damage due to cerebral ischemia by regulating apoptotic pathways and oxidative stress responses .

Summary Table: Neurological Applications of Matrine

ApplicationConditionReference
Cognitive EnhancementAlzheimer's DiseaseZhang et al., 2015
NeuroprotectionCerebral IschemiaGe et al., 2018

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for assessing (+)-Matrine’s cytotoxicity in cancer cell lines?

To evaluate cytotoxicity, researchers typically use in vitro assays such as MTT or CCK-8 on cell lines (e.g., A549 lung cancer cells). Dose- and time-dependent responses should be tested, with concentrations ranging from 0–200 µM and incubation periods of 24–72 hours. Include negative controls (untreated cells) and positive controls (e.g., cisplatin). Data should be normalized to viability percentages and analyzed via ANOVA with post-hoc tests .

Q. How can researchers validate this compound’s apoptotic effects mechanistically?

Apoptosis can be confirmed using flow cytometry (Annexin V/PI staining) and Western blotting for markers like cleaved caspase-3, Bax, and Bcl-2. Pathway-specific inhibitors (e.g., PI3K/Akt inhibitors) should be applied to confirm signaling involvement. Replicate experiments at least three times to ensure statistical robustness .

Q. What in silico tools are recommended for preliminary mutagenicity screening of this compound?

Use tools like Vega, Toxtree, or ADMET Predictor to assess structural alerts for mutagenicity. Cross-validate predictions with bacterial reverse mutation (Ames) tests under OECD TG 471 guidelines, testing strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA. Discrepancies between models require experimental validation .

Advanced Research Questions

Q. How should contradictory predictions from mutagenicity models be resolved for this compound?

Q. What experimental designs address the crosstalk between PI3K/Akt/mTOR and other pathways in this compound-induced apoptosis?

Use kinase activity assays (e.g., ELISA) to quantify PI3K/Akt/mTOR inhibition. Combine RNA-seq to identify co-regulated pathways (e.g., MAPK/ERK). Validate findings with siRNA knockdown of upstream regulators (e.g., PTEN). Include dose-response curves to distinguish primary vs. secondary signaling effects .

Q. How can researchers optimize pharmacokinetic studies for this compound in animal models?

Administer this compound via intraperitoneal injection or oral gavage in rodents. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours. Use HPLC-MS/MS to quantify serum concentrations. Calculate parameters like Cmax, Tmax, and AUC. Compare bioavailability across administration routes and adjust formulations (e.g., liposomal encapsulation) to enhance stability .

Q. Methodological Notes

  • Data Contradiction Analysis : When in vitro and in vivo results conflict (e.g., efficacy in cells but limited bioavailability in vivo), use pharmacokinetic-pharmacodynamic (PK/PD) modeling to identify bottlenecks .
  • Ethical Compliance : For preclinical studies, follow ARRIVE guidelines for animal reporting and obtain institutional ethics approvals before in vivo experiments .

Properties

IUPAC Name

7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBXGIUJOOQZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871734
Record name Matridin-15-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519-02-8
Record name Matrine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318810
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methoxy-6-methylquinazoline
(+)-Matrine
4-Methoxy-6-methylquinazoline
(+)-Matrine
4-Methoxy-6-methylquinazoline
(+)-Matrine
4-Methoxy-6-methylquinazoline
(+)-Matrine
4-Methoxy-6-methylquinazoline
(+)-Matrine
4-Methoxy-6-methylquinazoline
(+)-Matrine

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